molecular formula C11H13BrClN5O B4356749 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide

4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B4356749
M. Wt: 346.61 g/mol
InChI Key: ZFVBDCYVZBEEMI-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of bromine and chlorine substituents, which can significantly influence its chemical properties and reactivity.

Properties

IUPAC Name

4-bromo-N-[2-(4-chloropyrazol-1-yl)ethyl]-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN5O/c1-2-18-10(9(12)6-16-18)11(19)14-3-4-17-7-8(13)5-15-17/h5-7H,2-4H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVBDCYVZBEEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NCCN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the bromine substituent: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Attachment of the chloroethyl group: This step involves the alkylation of the pyrazole ring with 2-chloroethylamine or its derivatives under basic conditions.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with ethyl isocyanate or a similar reagent to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which it is used. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler pyrazole derivative with a bromine substituent.

    4-chloro-1H-pyrazole: A pyrazole derivative with a chlorine substituent.

    1-ethyl-1H-pyrazole-5-carboxamide: A pyrazole derivative with an ethyl group and a carboxamide group.

Uniqueness

4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide is unique due to the combination of bromine, chlorine, and carboxamide substituents, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide

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